REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=CC2C(=O)N3OC(C)CC3O[C:4]=2[CH:3]=1.[Cl:17][C:18]1[CH:27]=[C:22]([C:23]([NH:25][OH:26])=[O:24])[C:21]([OH:28])=[CH:20][CH:19]=1.C(=O)/C=C/C.Cl>C(O)(=O)C>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:28][CH:4]([CH2:3][CH:2]([Cl:1])[CH3:16])[N:25]([OH:26])[C:23](=[O:24])[C:22]=2[CH:27]=1
|
Name
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6-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(N3C(O2)CC(O3)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)NO)=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(N(C(O2)CC(C)Cl)O)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |